molecular formula C12H13N3 B1466902 6-(3,5-Dimethylphenyl)pyrimidin-4-amine CAS No. 1488900-55-5

6-(3,5-Dimethylphenyl)pyrimidin-4-amine

Cat. No.: B1466902
CAS No.: 1488900-55-5
M. Wt: 199.25 g/mol
InChI Key: FPPCVRQWJPJYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, this compound can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Properties

IUPAC Name

6-(3,5-dimethylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPCVRQWJPJYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.